2-Ethylhexyl 2-chloropropanoate
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Overview
Description
Preparation Methods
2-Ethylhexyl 2-chloropropanoate is typically synthesized through the esterification of 2-chloropropanoic acid with 2-ethylhexanol under acidic conditions . The reaction involves mixing the two reactants in the presence of a catalyst, such as sulfuric acid, and heating the mixture to facilitate the esterification process. The reaction is usually carried out at temperatures ranging from 60°C to 80°C, and the product is purified through distillation .
Chemical Reactions Analysis
2-Ethylhexyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form 2-ethylhexyl 2-hydroxypropanoate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form 2-ethylhexyl 2-propanol.
Oxidation Reactions: Oxidizing agents can convert the compound into corresponding carboxylic acids or aldehydes.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethylhexyl 2-chloropropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethylhexyl 2-chloropropanoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as proteins and DNA . This interaction can lead to various biological effects, including changes in cellular signaling pathways, induction of oxidative stress, and modulation of gene expression .
Comparison with Similar Compounds
2-Ethylhexyl 2-chloropropanoate can be compared with other similar compounds, such as:
2-Ethylhexyl acetate: Used as a solvent in coatings and inks, but lacks the chlorine atom present in this compound.
2-Ethylhexyl pelargonate: Another ester used as a plasticizer and solvent, but with a different carboxylic acid component.
2-Chloropropanoic acid: The parent acid of this compound, used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of the 2-ethylhexyl group and the 2-chloropropanoate moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
92705-03-8 |
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Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
2-ethylhexyl 2-chloropropanoate |
InChI |
InChI=1S/C11H21ClO2/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10H,4-8H2,1-3H3 |
InChI Key |
PDCJRGQKSWSMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)Cl |
Origin of Product |
United States |
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